molecular formula C16H24ClFN2O B3941099 N~3~-(cyclopropylmethyl)-N~1~-(4-fluorophenyl)-N~3~-propyl-beta-alaninamide hydrochloride

N~3~-(cyclopropylmethyl)-N~1~-(4-fluorophenyl)-N~3~-propyl-beta-alaninamide hydrochloride

Cat. No. B3941099
M. Wt: 314.82 g/mol
InChI Key: KPRYETVYWFLFHY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropylmethyl group, a 4-fluorophenyl group, and a propyl-beta-alaninamide group. These groups could potentially contribute to the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropylmethyl halide with a 4-fluorophenylamine to form the N3-cyclopropylmethyl-N~1~-4-fluorophenyl moiety. The N3-propyl-beta-alaninamide group could then be introduced through further reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nitrogen atoms. The presence of the cyclopropylmethyl and 4-fluorophenyl groups could potentially introduce steric hindrance, affecting the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group could potentially undergo hydrolysis, while the cyclopropylmethyl and 4-fluorophenyl groups could participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the cyclopropylmethyl and 4-fluorophenyl groups could increase its lipophilicity .

Future Directions

Future research on this compound could focus on exploring its potential uses, studying its reactivity, and investigating its safety profile. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

3-[cyclopropylmethyl(propyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O.ClH/c1-2-10-19(12-13-3-4-13)11-9-16(20)18-15-7-5-14(17)6-8-15;/h5-8,13H,2-4,9-12H2,1H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYETVYWFLFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)NC1=CC=C(C=C1)F)CC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[cyclopropylmethyl(propyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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